Unii-Q8MI0X869M

Overview

Description

Scientific Research Applications

RO-5045337 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the p53-MDM2 interaction and develop new inhibitors.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Medicine: Under clinical trials for the treatment of various cancers, including solid tumors, leukemias, and sarcomas.

Industry: Potential use in the development of new cancer therapies and diagnostic tools

Mechanism of Action

Target of Action

RG7112, also known as RO5045337, is a potent and selective member of the nutlin family of MDM2 antagonists . The primary target of RG7112 is MDM2, a protein that negatively regulates p53 stability . Many human tumors overproduce MDM2 as a mechanism to restrict p53 function .

Mode of Action

RG7112 binds MDM2 with high affinity, blocking its interactions with p53 . A crystal structure of the RG7112–MDM2 complex revealed that the small molecule binds in the p53 pocket of MDM2, mimicking the interactions of critical p53 amino acid residues . This interaction disrupts the binding of MDM2 to p53, thereby activating p53 .

Biochemical Pathways

The activation of p53 by RG7112 leads to the activation of multiple downstream genes implicated in cell-cycle control, apoptosis, DNA repair, and senescence . In non-stressed cells, the level of p53 is controlled by MDM2 through a negative feedback loop . When RG7112 inhibits MDM2, it disrupts this feedback loop, leading to the activation of the p53 pathway .

Result of Action

Treatment of cancer cells expressing wild-type p53 with RG7112 activated the p53 pathway, leading to cell-cycle arrest and apoptosis . RG7112 showed potent antitumor activity against a panel of solid tumor cell lines . Its apoptotic activity varied widely with the best response observed in osteosarcoma cells with mdm2 gene amplification . Oral administration of RG7112 to human xenograft-bearing mice at nontoxic concentrations caused dose-dependent changes in proliferation/apoptosis biomarkers as well as tumor inhibition and regression .

Action Environment

The efficacy of RG7112 can be influenced by various environmental factors. For instance, food (both high-fat and low-fat meals) and new formulation enhanced bioavailability . Moreover, the apoptotic activity of RG7112 varied widely among different types of cancer cells, suggesting that the cellular environment can influence the compound’s action and efficacy .

Biochemical Analysis

Biochemical Properties

RG7112 plays a crucial role in biochemical reactions by specifically targeting and binding to the MDM2 protein. MDM2 is a negative regulator of the p53 protein, which is a key tumor suppressor involved in cell cycle control, apoptosis, DNA repair, and senescence. By binding to MDM2 with high affinity, RG7112 blocks the interaction between MDM2 and p53, thereby preventing the degradation of p53. This interaction allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

RG7112 has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells expressing wild-type p53, RG7112 activates the p53 pathway, leading to cell cycle arrest and apoptosis. The compound has demonstrated potent antitumor activity against a range of solid tumor cell lines, with the best response observed in osteosarcoma cells with MDM2 gene amplification . Additionally, RG7112 has been shown to induce apoptosis in cancer cells through both p53-dependent and p53-independent pathways .

Molecular Mechanism

The molecular mechanism of RG7112 involves its high-affinity binding to the MDM2 protein, which blocks the interaction between MDM2 and p53. This binding occurs in the p53 pocket of MDM2, mimicking the interactions of critical p53 amino acid residues . By preventing the degradation of p53, RG7112 allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis. The compound has also been shown to induce changes in gene expression, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RG7112 have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. For example, oral administration of RG7112 to human xenograft-bearing mice at non-toxic concentrations caused dose-dependent changes in proliferation and apoptosis biomarkers, as well as tumor inhibition and regression . Additionally, the pharmacokinetics of RG7112 have been studied, revealing that high-dose consecutive daily treatment for 3-5 days is superior to weekly and low-dose/long-duration schedules in yielding high drug exposure and pharmacodynamic effects .

Dosage Effects in Animal Models

The effects of RG7112 vary with different dosages in animal models. In preclinical studies, RG7112 has been administered to mice bearing established subcutaneous xenografts at doses ranging from 50 to 200 mg/kg. The compound showed dose-dependent changes in proliferation and apoptosis biomarkers, with higher doses resulting in more significant tumor inhibition and regression . At high doses, RG7112 has been associated with toxic effects such as thrombocytopenia, highlighting the importance of optimizing dosage for therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

RG7112 is involved in metabolic pathways that activate the p53 pathway in cancer cells. By inhibiting the interaction between MDM2 and p53, RG7112 allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis . The compound has also been shown to interact with other metabolic enzymes and cofactors, further contributing to its antitumor effects .

Transport and Distribution

RG7112 is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to penetrate tumor cells in vivo and activate the p53 pathway, leading to cell cycle arrest and apoptosis . Pharmacokinetic profiling of RG7112 in mice has demonstrated that the compound significantly crosses the blood-brain and blood-tumor barriers, allowing it to reach and exert its effects on tumor cells .

Subcellular Localization

The subcellular localization of RG7112 plays a crucial role in its activity and function. RG7112 binds to the MDM2 protein in the p53 pocket, preventing the degradation of p53 and allowing it to accumulate in the nucleus . This accumulation of p53 in the nucleus leads to the activation of its downstream targets, resulting in cell cycle arrest and apoptosis. Additionally, RG7112 has been shown to induce changes in the localization of other proteins involved in the p53 pathway, further contributing to its antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-5045337 involves multiple steps, including the formation of the imidazole ring and the introduction of various substituents. The key steps include:

- Formation of the imidazole ring through a condensation reaction.

- Introduction of the chlorophenyl groups via a substitution reaction.

- Addition of the tert-butyl and ethoxyphenyl groups through Friedel-Crafts alkylation.

- Final coupling with the piperazine derivative .

Industrial Production Methods

Industrial production of RO-5045337 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

RO-5045337 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: The chlorophenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.

Major Products Formed

The major products formed from these reactions include various derivatives of RO-5045337 with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Nutlin-3: Another MDM2 inhibitor with a similar mechanism of action.

MI-773: A small molecule that also targets the MDM2-p53 interaction.

SAR405838: A potent and selective MDM2 inhibitor with clinical potential.

Uniqueness

RO-5045337 is unique due to its high potency and selectivity for MDM2, as well as its ability to cross the blood-brain barrier. This makes it a valuable tool for both research and clinical applications .

Properties

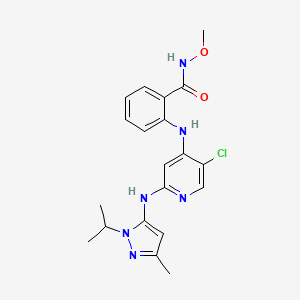

IUPAC Name |

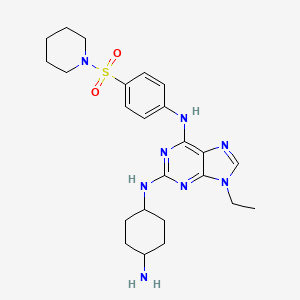

[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGKPEROWUKSBK-QPPIDDCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240182 | |

| Record name | RO-5045337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939981-39-2 | |

| Record name | RO-5045337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5045337 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RO-5045337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5045337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of RG7112?

A1: RG7112 exerts its anti-tumor activity by selectively binding to MDM2, a negative regulator of the tumor suppressor protein p53. [, , , ]. This binding disrupts the MDM2-p53 interaction, preventing p53 degradation and leading to the activation of the p53 pathway [, , , , , ].

Q2: What are the downstream consequences of p53 activation by RG7112?

A2: Activation of the p53 pathway by RG7112 triggers a cascade of events, including:

- Cell cycle arrest: RG7112 induces cell cycle arrest primarily in the G1 and G2 phases []. This arrest allows cells to repair DNA damage or undergo apoptosis if the damage is irreparable.

- Apoptosis: RG7112 promotes apoptosis (programmed cell death) in cancer cells expressing wild-type p53 [, , , ]. This effect is observed both in vitro and in vivo.

- Inhibition of Stemness Genes: In B-cell acute lymphoblastic leukemia (B-ALL) cells with wild-type p53, RG7112 treatment was associated with the downregulation of stemness genes, suggesting a potential impact on cancer stem cells [].

- Modulation of DNA Repair: RG7112, in combination with temozolomide (TMZ), was found to delay the repair of TMZ-mediated DNA damage in glioblastoma cells, suggesting an additional mechanism for its antitumor activity [].

Q3: How does MDM2 normally regulate p53?

A3: MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Under normal conditions, MDM2 and p53 exist in a tightly regulated negative feedback loop. When p53 levels rise, MDM2 expression is induced, leading to p53 ubiquitination and degradation. This delicate balance ensures p53 levels remain low in the absence of cellular stress.

Q4: What is the molecular formula and weight of RG7112?

A4: The molecular formula of RG7112 is C38H45ClF2N6O3, and its molecular weight is 703.29 g/mol.

Q5: Is there any spectroscopic data available for RG7112?

A5: While specific spectroscopic data was not provided within the reviewed research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of small molecule compounds like RG7112.

Q6: What is the pharmacokinetic profile of RG7112?

A6: RG7112 is orally bioavailable and exhibits a favorable pharmacokinetic profile.

- Absorption: Food intake, particularly high-energy/high-fat meals, enhances the oral bioavailability of RG7112 by approximately two-fold [].

- Distribution: RG7112 demonstrates adequate distribution to tumor tissues, including those within the brain, as evidenced by studies in glioblastoma models [, , ].

Q7: What is the half-life of RG7112?

A7: The mean terminal elimination half-life of RG7112 is approximately 1.5 days [].

Q8: What is the relationship between RG7112 exposure and pharmacodynamic response?

A8: Studies demonstrate a strong correlation between RG7112 exposure and pharmacodynamic markers of p53 activation, such as serum MIC-1 levels [, , , ]. Increased RG7112 exposure is associated with higher MIC-1 levels, indicating target engagement and activation of the p53 pathway.

Q9: What cancer types have shown sensitivity to RG7112 in preclinical studies?

A9: Preclinical studies have demonstrated promising anti-tumor activity of RG7112 in various cancer models, including:

- Acute Lymphoblastic Leukemia (ALL): RG7112 exhibits significant efficacy against ALL, particularly in infant MLL-rearranged ALL, inducing regressions and enhancing the efficacy of standard chemotherapy regimens [, , , ].

- Acute Myeloid Leukemia (AML): RG7112 demonstrates single-agent activity in AML, including complete remissions (CRs) [, , , ]. It also shows synergistic effects with cytarabine in AML patients, particularly in elderly and heavily pretreated individuals [].

- Chronic Lymphocytic Leukemia (CLL): RG7112 induces apoptosis in CLL cells, leading to decreased white blood cell counts and clinical responses [, , ].

- Glioblastoma Multiforme (GBM): RG7112, alone or in combination with TMZ, shows promise in treating GBM, particularly in MDM2-amplified subtypes. It demonstrates synergistic effects with TMZ and the AKT inhibitor GDC0068, delaying tumor progression and improving survival in preclinical models [, , , ].

- Myelofibrosis (MF): RG7112, in combination with pegylated interferon α 2a (Peg-IFNα 2a), effectively targets JAK2V617F-positive progenitor and stem cells in myelofibrosis, reducing disease burden and improving symptoms [, ].

- Ovarian Clear Cell Carcinoma: RG7112 shows potent anti-tumor activity in ovarian clear cell carcinoma models, suppressing cell viability, inducing apoptosis, and reducing tumor growth [].

- Well-differentiated and Dedifferentiated Liposarcomas (WD/DD LPS): RG7112 demonstrates promising activity in WD/DD LPS, inducing apoptosis and decreasing proliferation in a neoadjuvant setting [].

Q10: What is the evidence for RG7112's efficacy in infant MLL-rearranged ALL?

A10: Studies utilizing patient-derived xenografts of infant MLL-rearranged ALL demonstrated that RG7112 effectively induces p53 upregulation, cell cycle arrest, and apoptosis in these leukemia cells [, , , ]. Additionally, RG7112 enhances the efficacy of standard induction-type chemotherapy regimens in this aggressive leukemia subtype [, , , ].

Q11: Has RG7112 shown any activity in glioblastoma models?

A11: Yes, preclinical studies have shown RG7112 exhibits promising activity in glioblastoma models, particularly in those harboring MDM2 amplification [, , , , ]. The combination of RG7112 with TMZ and an AKT inhibitor (GDC0068) has shown synergistic effects in inhibiting tumor growth and prolonging survival in both ectopic and orthotopic xenograft models [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

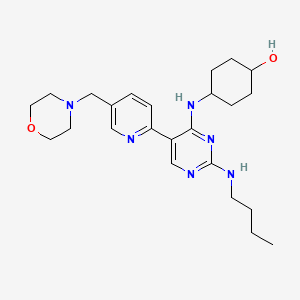

![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)

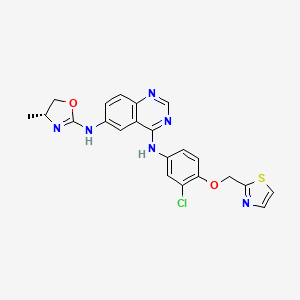

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

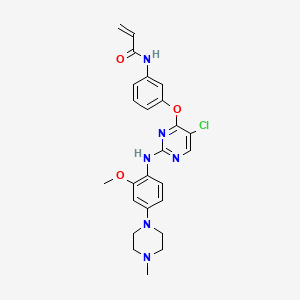

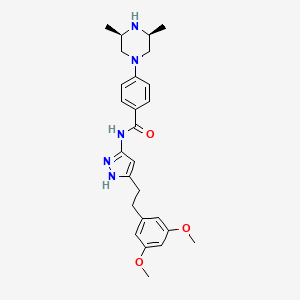

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)